molecular formula C24H54Si2 B14482332 (Ethane-1,2-diyl)bis[methyl(dipentyl)silane] CAS No. 64100-23-8

(Ethane-1,2-diyl)bis[methyl(dipentyl)silane]

Katalognummer: B14482332
CAS-Nummer: 64100-23-8
Molekulargewicht: 398.9 g/mol
InChI-Schlüssel: BSEQNUXGVXMMOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Ethane-1,2-diyl)bis[methyl(dipentyl)silane] is an organosilicon compound characterized by the presence of silicon atoms bonded to organic groups. This compound is part of a broader class of silanes, which are widely used in various industrial and scientific applications due to their unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Ethane-1,2-diyl)bis[methyl(dipentyl)silane] typically involves the reaction of ethane-1,2-diol with methyl(dipentyl)silane in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and catalyst type, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of (Ethane-1,2-diyl)bis[methyl(dipentyl)silane] is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions and enable the efficient production of large quantities of the compound. The use of continuous flow reactors also helps in minimizing the formation of by-products and improving the overall yield of the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

(Ethane-1,2-diyl)bis[methyl(dipentyl)silane] undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives with different substituents.

    Substitution: The silicon atoms in the compound can undergo substitution reactions with various nucleophiles, leading to the formation of new organosilicon compounds.

Common Reagents and Conditions

Common reagents used in the reactions of (Ethane-1,2-diyl)bis[methyl(dipentyl)silane] include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired product formation.

Major Products Formed

The major products formed from the reactions of (Ethane-1,2-diyl)bis[methyl(dipentyl)silane] include silanol derivatives, substituted silanes, and various organosilicon compounds with different functional groups. These products have diverse applications in materials science, catalysis, and organic synthesis.

Wissenschaftliche Forschungsanwendungen

(Ethane-1,2-diyl)bis[methyl(dipentyl)silane] has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.

    Biology: In biological research, (Ethane-1,2-diyl)bis[methyl(dipentyl)silane] is used in the development of silicon-based biomaterials and as a tool for studying silicon metabolism in living organisms.

    Industry: In industrial applications, (Ethane-1,2-diyl)bis[methyl(dipentyl)silane] is used in the production of silicone-based materials, coatings, and adhesives.

Wirkmechanismus

The mechanism of action of (Ethane-1,2-diyl)bis[methyl(dipentyl)silane] involves its interaction with various molecular targets and pathways. The silicon atoms in the compound can form stable bonds with organic groups, allowing for the formation of complex molecular structures. These interactions can influence the physical and chemical properties of the compound, making it useful in various applications. The specific molecular targets and pathways involved in the compound’s mechanism of action depend on the context in which it is used, such as in catalysis, materials science, or biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (Ethane-1,2-diyl)bis[methyl(dipentyl)silane] include other organosilicon compounds such as:

  • Silane, 1,2-ethanediylbis[methyldiphenyl-]
  • Dimethylaminoethoxyethanol

Uniqueness

(Ethane-1,2-diyl)bis[methyl(dipentyl)silane] is unique due to its specific molecular structure, which includes ethane-1,2-diyl and methyl(dipentyl)silane groups. This unique structure imparts specific chemical properties to the compound, such as its ability to undergo various chemical reactions and its potential applications in diverse fields. The presence of both ethane-1,2-diyl and methyl(dipentyl)silane groups distinguishes it from other organosilicon compounds and contributes to its versatility in scientific research and industrial applications.

Eigenschaften

CAS-Nummer

64100-23-8

Molekularformel

C24H54Si2

Molekulargewicht

398.9 g/mol

IUPAC-Name

methyl-[2-[methyl(dipentyl)silyl]ethyl]-dipentylsilane

InChI

InChI=1S/C24H54Si2/c1-7-11-15-19-25(5,20-16-12-8-2)23-24-26(6,21-17-13-9-3)22-18-14-10-4/h7-24H2,1-6H3

InChI-Schlüssel

BSEQNUXGVXMMOT-UHFFFAOYSA-N

Kanonische SMILES

CCCCC[Si](C)(CCCCC)CC[Si](C)(CCCCC)CCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.